1-Propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride
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Overview
Description
1-Propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride is a synthetic compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structure, which includes a tetrahydropyrano ring fused to an imidazole core, and a propyl group attached to the nitrogen atom. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
Preparation Methods
The synthesis of 1-Propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride involves several steps:
Formation of the Imidazole Core: The imidazole ring can be synthesized through the cyclization of amido-nitriles using a nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the Tetrahydropyrano Ring: The tetrahydropyrano ring is typically introduced through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Attachment of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods often involve optimizing these steps to achieve high yields and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
1-Propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride can be compared with other imidazole derivatives, such as:
1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride: This compound has a cyclopropyl group instead of a propyl group, which may affect its chemical and biological properties.
1,3-Diazole Derivatives: These compounds have different substitution patterns on the imidazole ring, leading to variations in their reactivity and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrahydropyrano ring, which may confer distinct properties compared to other imidazole derivatives.
Properties
IUPAC Name |
1-propyl-6,7-dihydro-4H-pyrano[3,4-d]imidazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-2-4-12-8-3-5-13-6-7(8)11-9(12)10;/h2-6H2,1H3,(H2,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNHPJDVUMKKMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(COCC2)N=C1N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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